2-(4-chlorophenyl)-3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one
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Overview
Description
2-(4-chlorophenyl)-3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(2-hydroxyethyl)-6-methylpyrimidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidin-4-one core, substituted with chlorophenyl, fluorophenyl, and piperazinyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(2-hydroxyethyl)-6-methylpyrimidin-4-one involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the pyrimidin-4-one core: This can be achieved through a cyclization reaction involving appropriate diketones and amidines under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves a nucleophilic aromatic substitution reaction using 4-chlorobenzyl chloride and a suitable base.
Attachment of the fluorophenylpiperazine moiety: This can be done through a coupling reaction between 2-fluorophenylpiperazine and an activated ester or acid chloride derivative of the pyrimidin-4-one core.
Final modifications: The hydroxyethyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(2-hydroxyethyl)-6-methylpyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrimidin-4-one core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl and fluorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
2-(4-chlorophenyl)-3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(2-hydroxyethyl)-6-methylpyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(2-hydroxyethyl)-6-methylpyrimidin-4-one involves its interaction with specific molecular targets, such as histamine H1 receptors . By binding to these receptors, the compound can modulate histamine-mediated responses, which are involved in allergic reactions and inflammation.
Properties
Molecular Formula |
C25H26ClFN4O3 |
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Molecular Weight |
484.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-5-(2-hydroxyethyl)-6-methylpyrimidin-4-one |
InChI |
InChI=1S/C25H26ClFN4O3/c1-17-20(10-15-32)25(34)31(24(28-17)18-6-8-19(26)9-7-18)16-23(33)30-13-11-29(12-14-30)22-5-3-2-4-21(22)27/h2-9,32H,10-16H2,1H3 |
InChI Key |
RJXHQHZDWXNKQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=N1)C2=CC=C(C=C2)Cl)CC(=O)N3CCN(CC3)C4=CC=CC=C4F)CCO |
Origin of Product |
United States |
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